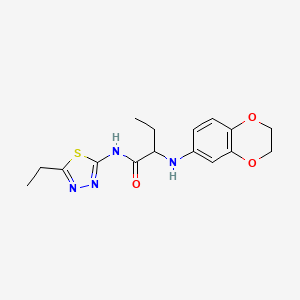![molecular formula C13H14N4O3 B5985240 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5985240.png)
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential in the treatment of various neurological disorders.
作用机制
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can modulate glutamate signaling and reduce excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also improve mitochondrial function and increase the expression of neurotrophic factors.
实验室实验的优点和局限性
One advantage of using 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. However, one limitation is that 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can have off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid, including:
1. Investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more selective mGluR5 antagonists with fewer off-target effects.
3. Studying the long-term effects of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid on cognitive function and behavior.
4. Investigating the potential synergistic effects of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid with other drugs or therapies.
5. Developing new methods for the synthesis of 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid and related compounds.
In conclusion, 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism of the mGluR5 receptor allows for more precise modulation of glutamate signaling, which can reduce excitotoxicity and improve cognitive function. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid that could lead to new treatments for neurological disorders.
合成方法
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-bromopyridine with ethyl 2-cyanoacetate to produce ethyl 2-(4-pyridinyl)-2-oxoacetate, which is then reacted with methyl hydrazinecarboxylate to form 1-methyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid. The final step involves the reaction of this intermediate with N-[(tert-butoxy)carbonyl]-1-amino-1-(4-pyridinyl)ethane to produce 1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid.
科学研究应用
1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
IUPAC Name |
1-methyl-3-(1-pyridin-4-ylethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(9-3-5-14-6-4-9)15-12(18)11-10(13(19)20)7-17(2)16-11/h3-8H,1-2H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDUMRRNBIUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)
![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)
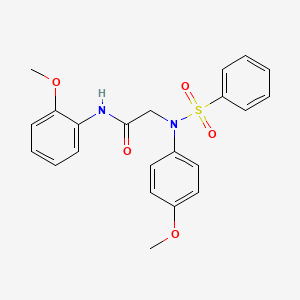
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)
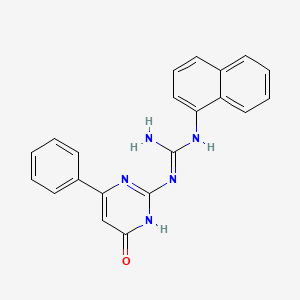
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
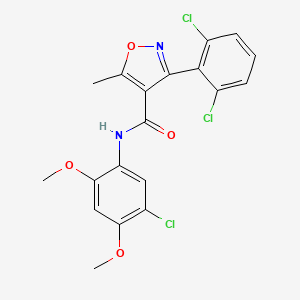
![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5985244.png)
![2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5985252.png)
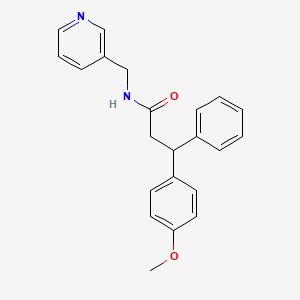
![3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B5985258.png)
